Propan-2-yl 4-{[(3-methylphenoxy)acetyl]amino}benzoate
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Overview
Description
PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzoate ester linked to an acetamido group, which is further connected to a phenoxy moiety. The presence of these functional groups imparts unique chemical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 4-aminobenzoic acid with isopropanol to form propan-2-yl 4-aminobenzoate. This intermediate is then reacted with 3-methylphenoxyacetic acid chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification and amidation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The acetamido group may enhance binding affinity and specificity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
PROPAN-2-YL 3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a different substitution pattern on the benzoate moiety.
PROPAN-2-YL 4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with a different substitution pattern on the phenoxy moiety.
Uniqueness
PROPAN-2-YL 4-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C19H21NO4 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-(3-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO4/c1-13(2)24-19(22)15-7-9-16(10-8-15)20-18(21)12-23-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,20,21) |
InChI Key |
FFFCZWYBNDIBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Origin of Product |
United States |
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